molecular formula C10H17NO2 B13539812 (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester

Cat. No.: B13539812
M. Wt: 183.25 g/mol
InChI Key: LDRMTHBWKUYPBH-DHBOJHSNSA-N
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Description

(1R,5S)-3-azabicyclo[310]hexane-6-carboxylic acid, 1,1-dimethylethyl ester is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the bicyclic core and subsequent esterification. One common method involves the use of azabicyclo[3.1.0]hexane as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may offer advantages in drug design, such as improved binding affinity and specificity.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: A well-known compound with a similar bicyclic structure.

    (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt: Another compound with structural similarities.

Uniqueness

What sets (1R,5S)-3-azabicyclo[310]hexane-6-carboxylic acid, 1,1-dimethylethyl ester apart from similar compounds is its specific stereochemistry and functional groups

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3/t6-,7+,8?

InChI Key

LDRMTHBWKUYPBH-DHBOJHSNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1[C@H]2[C@@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)C1C2C1CNC2

Origin of Product

United States

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